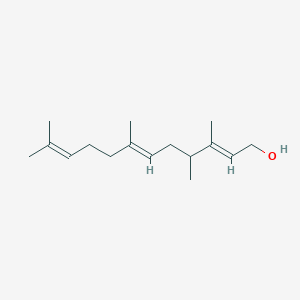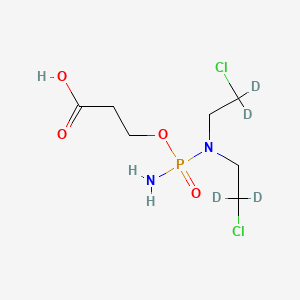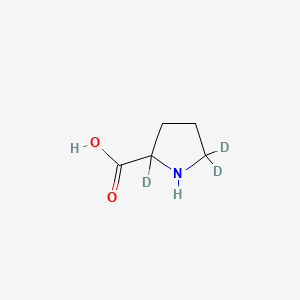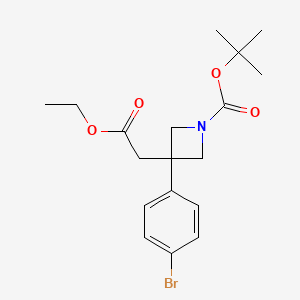
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is an organic compound with the molecular formula C16H28O. It is a type of sesquiterpene alcohol, which is a class of naturally occurring terpenes. This compound is known for its unique structure, which includes multiple double bonds and methyl groups, contributing to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol typically involves the use of starting materials such as isoprene units or other terpenoid precursors. The synthetic route may include steps such as:
Isoprene Polymerization: The polymerization of isoprene units to form a longer carbon chain.
Functional Group Introduction: Introduction of hydroxyl groups and double bonds through various chemical reactions, such as oxidation and reduction.
Methylation: Addition of methyl groups to specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled polymerization are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modulate.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
The compound’s effects are mediated through its ability to interact with these targets and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Farnesol: A sesquiterpene alcohol with a similar structure but different functional groups.
Geraniol: Another terpene alcohol with a similar carbon skeleton but different double bond positions.
Nerolidol: A sesquiterpene alcohol with a similar structure but different stereochemistry.
Uniqueness
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C16H28O |
|---|---|
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(2E,6E)-3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-13(2)7-6-8-14(3)9-10-15(4)16(5)11-12-17/h7,9,11,15,17H,6,8,10,12H2,1-5H3/b14-9+,16-11+ |
Clave InChI |
STLRNDLGNUYBKN-LQROKNPQSA-N |
SMILES isomérico |
CC(C/C=C(\C)/CCC=C(C)C)/C(=C/CO)/C |
SMILES canónico |
CC(CC=C(C)CCC=C(C)C)C(=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)


![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)





![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)


